molecular formula C20H18N2O4S B2864213 Ethyl 4-methyl-2-(2-phenoxybenzamido)thiazole-5-carboxylate CAS No. 328539-60-2

Ethyl 4-methyl-2-(2-phenoxybenzamido)thiazole-5-carboxylate

Cat. No. B2864213
M. Wt: 382.43
InChI Key: VJZZCDZQSYZMIS-UHFFFAOYSA-N
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Description

“Ethyl 4-methyl-2-(2-phenoxybenzamido)thiazole-5-carboxylate” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of enaminones with different nucleophiles and electrophiles . The reaction conditions and the choice of reactants can greatly influence the properties of the resulting thiazole derivative .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole derivatives have been reported to undergo various chemical reactions. For instance, 2-Ethyl-4-methylthiazole has been reported to undergo a palladium-catalyzed direct coupling reaction with 3-bromochromen-4-one .

Scientific Research Applications

Synthesis and Characterization

Thiazole derivatives have been synthesized and characterized using various analytical techniques, including spectroscopy and X-ray diffraction. These studies aim to understand the compounds' structural and physical properties, which are crucial for their potential applications in different fields. For instance, ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives were synthesized and characterized, revealing their nonlinear optical (NLO) properties and potential technological applications due to their sizable NLO character compared to urea molecules (Haroon et al., 2019).

Antimicrobial Activities

Some thiazole derivatives have been evaluated for their antimicrobial activities. This includes the investigation of compounds against bacteria and fungi, aiming to discover new antimicrobial agents with significant inhibitory effects. For example, compounds starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate showed notable antimicrobial activity against Gram-positive bacteria and yeasts (Balkan et al., 2001).

Anticancer and Antitumor Activities

Research on thiazole derivatives also extends to evaluating their anticancer and antitumor activities. By synthesizing novel compounds and testing them against different cancer cell lines, researchers aim to identify potential anticancer agents. For instance, novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and synthesized, showing promising inhibitory effects against various human tumor cell lines (Almasirad et al., 2016).

Future Directions

The future research directions could involve the design and synthesis of new thiazole derivatives with improved biological activities. The structure-activity relationship of these compounds could be further explored to optimize their properties .

properties

IUPAC Name

ethyl 4-methyl-2-[(2-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(24)17-13(2)21-20(27-17)22-18(23)15-11-7-8-12-16(15)26-14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZZCDZQSYZMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(2-phenoxybenzamido)thiazole-5-carboxylate

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